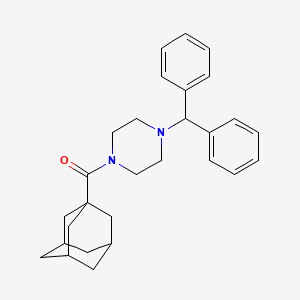

1-(金刚烷-1-羰基)-4-(二苯甲基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Adamantane-1-carbonyl)-4-(diphenylmethyl)piperazine, commonly known as ADMDP, is a chemical compound that has been used in scientific research for several years. It is a piperazine derivative that has been synthesized through various methods and has been found to have several biochemical and physiological effects.

科学研究应用

配体亲和力和选择性改善

研究人员已经研究了血清素拮抗剂的类似物,如 1-(2-甲氧基苯基)-4-[4-(2-邻苯二甲酰亚胺)丁基]哌嗪,因为它们对 5-HT1A 血清素受体的亲和力很高。为了寻求改善的选择性,已经探索了修饰,包括引入金刚烷部分。例如,4-[4-(1-金刚烷甲酰胺)丁基]-1-(2-甲氧基苯基)哌嗪对 5-HT1A 受体表现出高亲和力 (Ki = 0.4 nM),对 α1-肾上腺素能位点具有显着的选择性,表明其作为选择性拮抗剂的潜力 (Raghupathi 等,1991)。

结构化学见解

具有金刚烷基团的化合物 5-(金刚烷-1-基)-3-[(4-苄基哌嗪-1-基)甲基]-1,3,4-恶二唑-2(3H)-硫酮的分子和晶体结构得到表征。该研究提供了对其构象和分子间相互作用的见解,有助于理解金刚烷衍生物的结构化学 (El-Emam 等,2012)。

反应性和吸附行为

对 3-(金刚烷-1-基)-4-苯基-1-[(4-苯基哌嗪基)甲基]-1H-1,2,4-三唑-5(4H)-硫酮的 DFT 和 MD 模拟研究揭示了其局部反应性质、与水分子的相互作用位点和稳定性指标。这些信息对于金刚烷衍生物的潜在药物应用至关重要 (Al-Ghulikah 等,2021)。

抗菌和抗炎活性

已经探索了金刚烷衍生物的 N-曼尼希碱的合成及其抗菌和抗炎活性。这些研究突出了含金刚烷化合物的治疗潜力,可对抗细菌感染和炎症 (Al-Abdullah 等,2014)。

配位聚合物工程

基于金刚烷的二羧酸盐已用于构建与镍和钴的配位聚合物。这些聚合物表现出不同的维度和拓扑结构,为设计用于各种应用的金属有机框架 (MOF) 提供了见解 (Travis 等,2017)。

作用机制

Target of Action

The adamantane-1-carbonyl moiety has been reported to exhibit significant inhibitory potential towards p2x receptors , which are potential therapeutic targets for various neurodegenerative disorders, pain, inflammation, hypertension, and cancer .

Mode of Action

The mode of action of 1-(Adamantane-1-carbonyl)-4-(diphenylmethyl)piperazine involves a noncatalytic adamantane-1-carbonyl directed reaction . This reaction exhibits site exclusivity and good functional group tolerance .

Biochemical Pathways

The compound is involved in the ortho-C–H borylation of diphenylamines using BBr3 as the boron source . The borylation generally occurs at the more electron-rich aromatic ring . The borylated products could be converted to various useful intermediates .

Result of Action

The result of the compound’s action is the production of borylated products that can be converted to various useful intermediates . Additionally, the derived arylation and removal of auxiliary of the product could be achieved in a one-pot fashion .

属性

IUPAC Name |

1-adamantyl-(4-benzhydrylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O/c31-27(28-18-21-15-22(19-28)17-23(16-21)20-28)30-13-11-29(12-14-30)26(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-10,21-23,26H,11-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXUSZAGTYQNBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adamantanyl 4-(diphenylmethyl)piperazinyl ketone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Cyclopropyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2965320.png)

![2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide](/img/structure/B2965326.png)

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2965330.png)

![4-(4-methylbenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2965335.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(isoquinolin-1-yl)methanone](/img/structure/B2965337.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-cyclopentyloxalamide](/img/structure/B2965340.png)

![N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2965341.png)